1-(2-Ethoxyethynyl)cyclopentanol
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Overview
Description
1-(2-Ethoxyethynyl)cyclopentanol is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a cyclopentanol ring substituted with an ethoxyethynyl group. It is a colorless liquid that is widely used in various chemical and pharmaceutical applications due to its unique structural properties .
Scientific Research Applications
1-(2-Ethoxyethynyl)cyclopentanol has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of perfumes, dyes, and as a solvent for various chemical processes.
Safety and Hazards
The safety data sheet for “1-(2-Ethoxyethynyl)cyclopentanol” suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, personnel should be evacuated to safe areas .
Preparation Methods
The synthesis of 1-(2-Ethoxyethynyl)cyclopentanol can be achieved through several synthetic routes. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include a temperature range of 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxyethynyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ethoxyethynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethynyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The ethoxyethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical processes within cells.
Comparison with Similar Compounds
1-(2-Ethoxyethynyl)cyclopentanol can be compared with other similar compounds such as:
Cyclopentanol: A simpler analog without the ethoxyethynyl group, used in similar applications but with different reactivity.
1-(2-Methoxyethynyl)cyclopentanol: A compound with a methoxy group instead of an ethoxy group, exhibiting different chemical properties and reactivity.
1-(2-Propoxyethynyl)cyclopentanol: A compound with a propoxy group, used in specialized chemical syntheses.
The uniqueness of this compound lies in its ethoxyethynyl group, which imparts distinct reactivity and makes it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-ethoxyethynyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8-7-9(10)5-3-4-6-9/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJASHPACNLBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#CC1(CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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